1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(2-phenylethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)11-6-8-13-14(11)9-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGFAOYLUSLKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342842-63-0 | |
| Record name | 1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Classical Alkylation-Carboxylation Approaches
N-Alkylation of Pyrazole Precursors
A foundational route involves the sequential alkylation and carboxylation of a pyrazole precursor. Drawing parallels to the synthesis of 1-isopropyl-1H-pyrazole-5-carboxylic acid, the 2-phenylethyl group can be introduced via nucleophilic substitution. In this method, pyrazole is treated with 2-phenylethyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or acetonitrile. The reaction typically proceeds at 60–80°C for 12–24 hours, yielding 1-(2-phenylethyl)-1H-pyrazole.
Key Considerations:
Carboxylation at Position 5
Following N-alkylation, carboxylation is achieved via directed ortho-metalation. The pyrazole derivative is treated with a strong base (e.g., LDA or n-BuLi) at −78°C, followed by quenching with CO₂ gas. This method, adapted from the synthesis of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, affords the carboxylic acid directly upon acidic workup (HCl/H₂O).
Challenges:
Cyclocondensation Strategies
Knorr-Type Synthesis with 1,3-Diketones
The classic Knorr pyrazole synthesis, involving cyclocondensation of 1,3-diketones with hydrazines, can be adapted for the target compound. For example, ethyl 3-oxo-4-(2-phenylethylamino)pent-2-enoate (a custom 1,3-diketone derivative) reacts with hydrazine hydrate in ethanol under reflux. This one-pot method theoretically yields the pyrazole ring with pre-installed N-1 and C-5 substituents.
Regioselectivity Modifications:
- Benzotriazole Auxiliaries : As demonstrated by Katritzky et al., introducing a benzotriazole group at the α-position of the diketone enhances acidity, directing regioselective cyclization to favor the 5-carboxylic acid isomer.
- Solvent Effects : Polar solvents (e.g., DMSO) improve yields (up to 85%) by stabilizing transition states.
Modern Catalytic Methods
Cerium-Catalyzed Tandem Oxidation
A patent-pending Ce-catalyzed method offers a scalable alternative. Starting from 1,2-diols and hydrazones, this approach employs ceric ammonium nitrate (CAN) and H₂O₂ under O₂ atmosphere to simultaneously oxidize and cyclize precursors into pyrazoles. For 1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid, the diol component would derive from cinnamyl alcohol derivatives.
Advantages:
Industrial-Scale Production
Emerging Methodologies
Microwave-Assisted Synthesis
Recent studies demonstrate that microwave irradiation (150–200°C, 20–30 min) reduces reaction times for pyrazole carboxylates by 80%. Applied to the target compound, this method could shorten alkylation-carboxylation sequences to under 4 hours.
Green Chemistry Approaches
Water-mediated reactions, leveraging nano-ZnO catalysts, show promise for sustainable synthesis. In one protocol, the cyclocondensation of in situ-generated diketones with 2-phenylethylhydrazine proceeds in aqueous ethanol, yielding 75% product with minimal waste.
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes nucleophilic acyl substitution reactions under standard conditions:
Key Finding : Microwave-assisted esterification improves reaction efficiency, reducing reaction time from 6 hours to 15 minutes while maintaining yields >80% .
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring undergoes regioselective halogenation and nitration, directed by the electron-withdrawing carboxylic acid group:
Mechanistic Insight : The carboxylic acid group deactivates the pyrazole ring, favoring substitution at the less electron-deficient C-3 and C-4 positions .
Thermal Decarboxylation
Heating the compound above 200°C induces decarboxylation, forming 1-(2-phenylethyl)-1H-pyrazole as the primary product (yield: 92%) .
Conditions : Solvent-free, 220°C, 2 hours.
Heterocyclization Reactions
The carboxylic acid participates in cyclocondensation with aldehydes and amines to form fused heterocycles:
Reduction of the Carboxylic Acid
Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol:
-
Product : 5-(Hydroxymethyl)-1-(2-phenylethyl)-1H-pyrazole (yield: 68%) .
-
Side Reaction : Over-reduction of the pyrazole ring is minimized using THF at −78°C.
Oxidation of the Phenylethyl Group
The phenylethyl side chain oxidizes to a ketone under strong conditions:
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Reagent : KMnO₄ in acidic H₂O (pH 2–3).
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Product : 1-(2-Oxo-2-phenylethyl)-1H-pyrazole-5-carboxylic acid (yield: 54%) .
Biological Activity Correlation
Reaction products exhibit structure-dependent bioactivity:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid and its derivatives have shown promising anticancer properties. For instance, a study synthesized a library of pyrazole-based lamellarin O analogues, which were evaluated for their cytotoxicity against colorectal cancer cell lines (HCT116, HT29, SW480). The most active compounds inhibited cell proliferation in the low micromolar range, indicating their potential as anticancer agents .
Anti-inflammatory Properties
Research has demonstrated that pyrazole derivatives possess anti-inflammatory effects. A structure-activity relationship (SAR) analysis highlighted that certain substitutions on the pyrazole nucleus enhance anti-inflammatory activity, making these compounds candidates for treating inflammatory diseases .
Antioxidant Activity
The compound has also been investigated for its antioxidant capabilities. Pyrazole derivatives have been shown to increase antioxidant enzyme levels while reducing lipid peroxidation, thereby mitigating oxidative stress-related damage in biological systems .
This compound exhibits a broad spectrum of biological activities:
- Antibacterial : Several studies have reported good antibacterial activity against various pathogenic bacteria, making it a potential candidate for developing new antibiotics .
- Antifungal : Its antifungal properties have been evaluated against strains like Candida albicans, showing efficacy comparable to standard antifungal agents .
- Antitubercular : Preliminary in vitro studies indicated antitubercular activity, suggesting its potential use in tuberculosis treatment .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from phenyl hydrazine and appropriate diketones or carboxylic acids. The resulting compound can be further modified to enhance its biological activity. For example, modifications at the carboxylic acid group or the phenethyl moiety can lead to derivatives with improved potency against specific targets .
Case Study 1: Anticancer Evaluation
A series of pyrazole derivatives were synthesized and tested for their antiproliferative effects on various cancer cell lines. The study found that specific structural modifications led to significantly increased cytotoxicity compared to the parent compound, indicating the importance of molecular design in enhancing therapeutic efficacy .
Case Study 2: Anti-inflammatory Mechanism
In an investigation of the anti-inflammatory mechanisms of pyrazole derivatives, researchers utilized various assays to demonstrate that these compounds effectively inhibited pro-inflammatory cytokines in vitro. This suggests their potential application in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease .
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The phenylethyl group can enhance the compound’s ability to cross biological membranes, while the pyrazole ring can participate in hydrogen bonding and other interactions with target proteins.
Comparison with Similar Compounds
1-(2-Oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid (6a')
- Key Difference : Incorporation of a ketone group (oxo) on the phenylethyl chain.
- This modification may improve crystallinity, as evidenced by its reported melting point (mp: 182–184°C) and detailed spectral characterization .
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic Acid
- Key Difference : Replacement of phenylethyl with a trifluoroethyl group.
- Impact : The trifluoroethyl substituent increases electronegativity and metabolic stability. This compound was used in synthesizing ADAMTS7 inhibitors, highlighting its role in medicinal chemistry for targeted enzyme inhibition .
1-(3-Chloropyridin-2-yl)-3-(2,2-difluoroethoxy)-1H-pyrazole-5-carboxylic Acid
- Key Difference : Substitution with a chloropyridinyl ring and difluoroethoxy chain.
- Impact : The chloropyridinyl group enhances π-π stacking interactions, while the difluoroethoxy chain improves lipophilicity. This compound is a key intermediate in difluoro-pyrazole amide insecticides, demonstrating agrochemical relevance .
Substituent Position and Steric Effects
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
- Key Difference : Carboxylic acid at the 4-position instead of 5, with an isopropyl group at position 3.
- This compound’s melting point (mp: 145–147°C) reflects distinct solid-state packing .
1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic Acid
- Key Difference : Cyclopropylmethyl group at position 1.
- Its molecular weight (166.18 g/mol) is lower than phenylethyl analogs, reducing steric hindrance .
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid
1-(3-Cyano-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid
- Key Difference: Cyano and trifluoromethyl groups on the aryl ring.
- Impact : Strong electron-withdrawing groups lower the carboxylic acid’s pKa, enhancing acidity. The trifluoromethyl group improves resistance to oxidative metabolism, making it valuable in high-stability agrochemicals .
Data Table: Comparative Analysis of Pyrazole-5-carboxylic Acid Derivatives
Biological Activity
1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may modulate enzyme activity and receptor interactions, leading to significant biological effects. Specific pathways influenced by this compound include:
- Cell Cycle Regulation : Studies have shown that derivatives of pyrazole can induce cell cycle arrest in cancer cells, particularly in the G1 and G2/M phases, which is crucial for inhibiting tumor growth .
- Apoptosis Induction : The compound has been observed to promote apoptosis in cancer cell lines, indicating its potential as an anti-cancer agent .
Biological Activity Overview
1. Anti-Cancer Activity
A study focusing on the cytotoxic effects of pyrazole derivatives, including this compound, demonstrated significant inhibition of cell proliferation in human colorectal cancer cell lines (HCT116, HT29, SW480). The most active compounds were found to inhibit cell growth in the low micromolar range, with detailed analysis revealing that treatment resulted in a marked increase in G1 and G2/M phase populations compared to controls .
2. Mechanistic Insights
Further investigations into the mechanism revealed that these compounds could induce apoptosis through mitochondrial pathways. Flow cytometry analysis showed an increase in apoptotic markers such as annexin V binding and caspase activation in treated cells .
Research Findings
Recent research has explored the synthesis of various pyrazole analogues, revealing that modifications on the phenyl ring can enhance biological activity. For instance, substituents at specific positions on the pyrazole ring have been linked to increased potency against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-phenylethyl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including pyrazole ring formation followed by substituent introduction. Key steps include alkylation of pyrazole precursors (e.g., using Cs2CO3 in DMF at 60°C) and hydrolysis under basic conditions (e.g., KOH in ethanol at 70°C). Reaction parameters such as solvent choice (DMF vs. toluene), temperature (60–70°C), and catalyst presence (p-toluenesulfonic acid) critically affect yield and purity. Optimization via iterative adjustment of these parameters is recommended .
Q. Which spectroscopic techniques are most effective for characterizing pyrazole-5-carboxylic acid derivatives, and what key spectral features should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substitution patterns on the pyrazole ring (e.g., splitting patterns for aromatic protons). Infrared (IR) spectroscopy identifies carboxylic acid (-COOH) stretching bands (~2500–3300 cm<sup>-1</sup>). Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. For structural ambiguity, X-ray crystallography (using programs like SHELXL) resolves bond lengths and angles .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?
- Methodological Answer : Discrepancies in crystallographic data (e.g., disordered atoms or twinning) require iterative refinement using software like SHELXL. Strategies include:
- Applying restraints/constraints for disordered regions.
- Testing alternative space groups to address twinning.
- Cross-validating with spectroscopic data (NMR/IR) to confirm functional groups.
- High-resolution data (>1.0 Å) improves model accuracy .
Q. What computational chemistry approaches are recommended to predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Molecular docking (AutoDock, Schrödinger) evaluates binding affinities with enzymes/receptors. Molecular Dynamics (MD) simulations assess stability of ligand-target complexes. Validate predictions with experimental assays (e.g., enzyme inhibition studies) .
Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of the 2-phenylethyl group for enhanced biological activity?
- Methodological Answer :
- Step 1 : Synthesize analogs with substituents varying in electronic (e.g., -F, -Cl) or steric (e.g., -CH3, -CF3) properties on the phenyl ring.
- Step 2 : Test analogs against target proteins (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR).
- Step 3 : Correlate activity data with computational descriptors (e.g., logP, polar surface area). Prioritize derivatives showing >50% inhibition at 10 µM .
Q. What strategies mitigate side reactions during the alkylation of pyrazole-5-carboxylic acid precursors?
- Methodological Answer :
- Use protective groups (e.g., tert-butoxycarbonyl, BOC) for the carboxylic acid moiety during alkylation.
- Optimize base strength (e.g., Cs2CO3 vs. K2CO3) to minimize ester hydrolysis.
- Monitor reaction progress via TLC or HPLC to terminate before byproduct formation .
Data Analysis and Optimization
Q. How should researchers address low reproducibility in synthetic yields across different batches?
- Methodological Answer :
- Standardize solvent purity (e.g., anhydrous DMF) and reagent stoichiometry (±2% tolerance).
- Implement Design of Experiments (DoE) to identify critical variables (e.g., temperature, stirring rate).
- Use in-line FTIR or Raman spectroscopy for real-time reaction monitoring .
Q. What statistical methods are appropriate for analyzing contradictory bioactivity data across structural analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
